molecular formula C₂₅H₃₃NaO₇ B1145303 21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt CAS No. 70795-33-4

21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt

Cat. No.: B1145303
CAS No.: 70795-33-4
M. Wt: 468.52
InChI Key:
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Mechanism of Action

Target of Action

The primary target of 21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt, also known as hydrocortisone sodium succinate, is the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .

Mode of Action

Hydrocortisone sodium succinate interacts with its target, the glucocorticoid receptor, to exert its effects . It mimics the action of naturally occurring glucocorticoids, such as hydrocortisone and cortisone . These hormones are known for their anti-inflammatory effects in disorders of many organ systems .

Biochemical Pathways

Upon binding to the glucocorticoid receptor, hydrocortisone sodium succinate triggers a series of biochemical reactions that lead to the suppression of pro-inflammatory genes and the activation of anti-inflammatory genes . This results in a decrease in inflammation and an overall reduction in the immune response .

Pharmacokinetics

Hydrocortisone sodium succinate is readily absorbed from the gastrointestinal tract . Its high water solubility allows for immediate intravenous administration of high doses in a small volume of diluent . This is particularly useful where high blood levels of hydrocortisone are required rapidly . The effects of hydrocortisone sodium succinate are evident within one hour and persist for a variable period .

Result of Action

The molecular and cellular effects of hydrocortisone sodium succinate’s action include a reduction in inflammation and a modulation of the immune response . This can lead to relief from symptoms in conditions such as adrenocortical deficiency states .

Action Environment

The action, efficacy, and stability of hydrocortisone sodium succinate can be influenced by various environmental factors. For instance, the pH of the reconstituted solution is adjusted with sodium hydroxide so that it is within the USP specified range of 7 to 8 . This ensures optimal conditions for the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt involves the esterification of hydrocortisone with succinic anhydride. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst . The product is then purified through recrystallization or other suitable purification methods to obtain the final compound.

Industrial Production Methods

In industrial settings, the production of hydrocortisone sodium succinate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often formulated into sterile powders for intravenous or intramuscular administration .

Chemical Reactions Analysis

Types of Reactions

Hydrocortisone sodium succinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the steroid backbone.

    Substitution: Various substitution reactions can occur, particularly at the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Hydrocortisone sodium succinate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydrocortisone sodium succinate is unique in its rapid onset of action and high solubility in water, making it particularly useful for emergency situations where immediate glucocorticoid effects are required . Its molecular structure allows for efficient binding to glucocorticoid receptors, enhancing its therapeutic efficacy.

Properties

CAS No.

70795-33-4

Molecular Formula

C₂₅H₃₃NaO₇

Molecular Weight

468.52

Origin of Product

United States

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